

# A Head-to-Head Comparison of PF-1163B with Novel Antifungal Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PF-1163B**

Cat. No.: **B15563497**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal drug development is rapidly evolving, with several new agents recently approved or in late-stage clinical trials. These novel antifungals offer new mechanisms of action and improved activity against resistant fungal pathogens. This guide provides a head-to-head comparison of the investigational compound **PF-1163B** with four new antifungal drugs: Ibrexafungerp, Olorofim, Fosmanogepix (the prodrug of Manogepix), and Rezafungin. The comparison focuses on their mechanisms of action, *in vitro* activity based on available experimental data, and the standardized protocols used for their evaluation.

## Executive Summary

**PF-1163B**, a depsipeptide isolated from *Penicillium* sp., targets ergosterol biosynthesis, a well-established pathway for antifungal intervention. However, its publicly available data on antifungal spectrum and potency are limited. In contrast, the new agents Ibrexafungerp, Olorofim, Fosmanogepix, and Rezafungin have been extensively studied, demonstrating potent activity against a broad range of fungal pathogens, including resistant strains. They represent distinct classes of antifungals with novel mechanisms of action, addressing the urgent need for new therapeutic options to combat invasive fungal infections.

## Mechanism of Action

The five antifungal agents compared in this guide have distinct molecular targets, which are crucial for their antifungal activity and spectrum.

**PF-1163B:** This agent inhibits C-4 sterol methyl oxidase (ERG25p), an enzyme involved in the ergosterol biosynthesis pathway.<sup>[1]</sup> By blocking this step, **PF-1163B** disrupts the integrity of the fungal cell membrane.

Ibrexafungerp: A first-in-class triterpenoid, Ibrexafungerp inhibits the enzyme (1,3)- $\beta$ -D-glucan synthase, which is essential for the synthesis of  $\beta$ -D-glucan, a key component of the fungal cell wall.<sup>[2]</sup> This disruption of cell wall integrity leads to fungal cell death.

Olorofim: Olorofim represents a new class of antifungals called the orotomides. It selectively targets the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is a critical enzyme in the de novo pyrimidine biosynthesis pathway.<sup>[3]</sup> Inhibition of this pathway halts the production of DNA, RNA, and other essential macromolecules, thereby inhibiting fungal growth.

Fosmanogepix (Manogepix): Fosmanogepix is a prodrug that is converted to its active moiety, manogepix. Manogepix is a first-in-class antifungal that inhibits the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.<sup>[4]</sup> These proteins are essential for fungal cell wall integrity and function.

Rezafungin: Rezafungin is a next-generation echinocandin that, like other members of its class, inhibits the (1,3)- $\beta$ -D-glucan synthase enzyme, disrupting fungal cell wall synthesis.<sup>[5]</sup>

Below is a diagram illustrating the distinct signaling pathways targeted by each antifungal agent.

[Click to download full resolution via product page](#)

Caption: Mechanisms of action of **PF-1163B** and new antifungal drugs.

## In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for **PF-1163B** and the new antifungal agents against a range of clinically relevant fungal pathogens. The data is compiled from various studies and presented as MIC ranges,  $\text{MIC}_{50}$ , and  $\text{MIC}_{90}$  values in  $\mu\text{g/mL}$ .

Table 1: In Vitro Activity of **PF-1163B**

| Organism         | MIC ( $\mu\text{g/mL}$ ) | Reference |
|------------------|--------------------------|-----------|
| Candida albicans | 32                       | [6]       |

Note: Publicly available in vitro susceptibility data for **PF-1163B** is limited.

Table 2: In Vitro Activity of Ibrexafungerp

| Organism             | MIC Range ( $\mu\text{g/mL}$ ) | $\text{MIC}_{50}$ ( $\mu\text{g/mL}$ ) | $\text{MIC}_{90}$ ( $\mu\text{g/mL}$ ) | References |
|----------------------|--------------------------------|----------------------------------------|----------------------------------------|------------|
| Candida albicans     | 0.03 - 2                       | 0.03 - 0.25                            | 0.03 - 0.5                             | [7]        |
| Candida glabrata     | 0.06 - 4                       | 0.25 - 0.5                             | 0.25 - 1                               | [7]        |
| Candida parapsilosis | 0.125 - 8                      | 0.5 - 2                                | 0.5 - 4                                | [7]        |
| Candida tropicalis   | 0.06 - 2                       | 0.25                                   | 0.25                                   | [7]        |
| Candida krusei       | 0.125 - 2                      | 0.5                                    | 0.5                                    | [7]        |
| Candida auris        | 0.25 - 2                       | 1                                      | 1                                      | [2]        |

Table 3: In Vitro Activity of Olorofim

| Organism                 | MIC Range<br>( $\mu\text{g/mL}$ ) | $\text{MIC}_{50}$ ( $\mu\text{g/mL}$ ) | $\text{MIC}_{90}$ ( $\mu\text{g/mL}$ ) | References |
|--------------------------|-----------------------------------|----------------------------------------|----------------------------------------|------------|
| Aspergillus fumigatus    | <0.004 - 0.25                     | 0.03 - 0.06                            | 0.06 - 0.125                           | [8]        |
| Aspergillus flavus       | 0.016 - 0.125                     | 0.03                                   | 0.06                                   | [8]        |
| Aspergillus niger        | 0.016 - 0.25                      | 0.03 - 0.06                            | 0.06 - 0.125                           | [8]        |
| Aspergillus terreus      | 0.008 - 0.125                     | 0.015 - 0.03                           | 0.03 - 0.06                            | [8]        |
| Scedosporium apiospermum | 0.008 - 0.25                      | 0.016                                  | 0.03                                   | [9]        |
| Lomentospora prolificans | 0.016 - 0.25                      | 0.125                                  | 0.125                                  | [9]        |

Note: Olorofim is not active against yeasts and Mucorales.[3]

Table 4: In Vitro Activity of Manogepix (Active Moiety of Fosmanogepix)

| Organism              | MIC Range<br>( $\mu\text{g/mL}$ ) | $\text{MIC}_{50}$ ( $\mu\text{g/mL}$ ) | $\text{MIC}_{90}$ ( $\mu\text{g/mL}$ ) | References |
|-----------------------|-----------------------------------|----------------------------------------|----------------------------------------|------------|
| Candida albicans      | $\leq 0.002$ - 0.06               | 0.008                                  | 0.015                                  | [10]       |
| Candida glabrata      | $\leq 0.002$ - 0.06               | 0.015                                  | 0.03                                   | [10]       |
| Candida parapsilosis  | $\leq 0.002$ - 0.25               | 0.008                                  | 0.015                                  | [10]       |
| Candida tropicalis    | $\leq 0.002$ - 0.03               | 0.004                                  | 0.008                                  | [10]       |
| Candida auris         | 0.001 - 0.25                      | 0.008 - 0.03                           | 0.03                                   | [11]       |
| Aspergillus fumigatus | 0.008 - 0.06                      | 0.015                                  | 0.03                                   | [4]        |

Table 5: In Vitro Activity of Rezafungin

| Organism             | MIC Range<br>( $\mu$ g/mL) | MIC <sub>50</sub> ( $\mu$ g/mL) | MIC <sub>90</sub> ( $\mu$ g/mL) | References |
|----------------------|----------------------------|---------------------------------|---------------------------------|------------|
| Candida albicans     | $\leq 0.008 - 0.25$        | 0.015 - 0.03                    | 0.03 - 0.06                     | [5][12]    |
| Candida glabrata     | $\leq 0.008 - 1$           | 0.03 - 0.06                     | 0.06 - 0.125                    | [5][12]    |
| Candida parapsilosis | 0.12 - 4                   | 1 - 2                           | 2 - 4                           | [5][12]    |
| Candida tropicalis   | $\leq 0.008 - 0.25$        | 0.015 - 0.03                    | 0.03 - 0.06                     | [5][12]    |
| Candida krusei       | 0.015 - 0.25               | 0.03                            | 0.06                            | [5][12]    |
| Candida auris        | 0.03 - >8                  | 0.125 - 0.25                    | 0.25 - 0.5                      | [12]       |

## Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols ensure reproducibility and comparability of results across different laboratories.

## General Broth Microdilution Protocol (CLSI M27/M38 and EUCAST E.Def 7.3/9.3)

- Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0 is the standard medium. For mold testing, EUCAST recommends supplementing with 2% glucose.[13][14]
- Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions are then prepared in the microtiter plates using the RPMI medium.

- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal cells (yeast) or conidia (molds) is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final standardized inoculum concentration in the wells.[15]
- Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[15][16]
- MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control well. For azoles and echinocandins against yeasts, this is typically a ≥50% reduction in turbidity. For Olorofim and amphotericin B, the endpoint is usually 100% inhibition of growth (no visible growth).[3][7]

The following diagram illustrates the generalized workflow for antifungal susceptibility testing.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Method for Measuring Postantifungal Effect in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST Determination of Olorofim (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of the novel antifungal olorofim against dermatophytes and opportunistic moulds including Penicillium and Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rezafungin In Vitro Activity against Contemporary Nordic Clinical Candida Isolates and Candida auris Determined by the EUCAST Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of PF-1163B with Novel Antifungal Agents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563497#head-to-head-comparison-of-pf-1163b-with-new-antifungal-drugs>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)